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Abstract

Methyl 6-amino-3,5-dibromopicolinate is a halogenated pyridine derivative that serves as a
versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring
amino, methyl ester, and two bromine atoms on the picolinate core, offers multiple reaction
sites for the construction of complex heterocyclic molecules. This technical guide provides a
comprehensive overview of the synthesis, properties, and potential applications of Methyl 6-
amino-3,5-dibromopicolinate and its derivatives, with a particular focus on their relevance in
medicinal chemistry and drug discovery. The document details experimental protocols,
summarizes key quantitative data, and visualizes synthetic pathways to facilitate further
research and development in this area.

Introduction

Substituted picolinates are a significant class of heterocyclic compounds widely utilized as
scaffolds in the development of novel therapeutic agents. The presence of both an amino group
and halogen substituents on the pyridine ring of Methyl 6-amino-3,5-dibromopicolinate
makes it an attractive starting material for generating diverse molecular libraries. The bromine
atoms can be readily functionalized through various cross-coupling reactions, while the amino
group and methyl ester provide handles for amide bond formation and other modifications. This
guide aims to consolidate the available information on this compound and its derivatives to
support researchers in their synthetic and drug discovery endeavors.
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Core Compound: Methyl 6-amino-3,5-

dibromopicolinate
Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-3,5-dibromopicolinate
is presented below.

Property Value

CAS Number 443956-21-6
Molecular Formula C7HsBr2N20:2
Molecular Weight 309.94 g/mol
Appearance Solid

Methyl 6-amino-3,5-dibromopyridine-2-
Synonyms carboxylate, 2-Pyridinecarboxylic acid, 6-amino-

3,5-dibromo-, methyl ester

Synthesis

While a specific, detailed experimental protocol for the synthesis of Methyl 6-amino-3,5-
dibromopicolinate is not extensively documented in publicly available literature, a plausible
synthetic route can be inferred from the synthesis of its mono-brominated analog, Methyl 6-
amino-5-bromopicolinate. The proposed synthesis involves the direct bromination of Methyl 6-
aminopicolinate.

Proposed Synthetic Pathway:

Methyl 6-aminopicolinate
Bromine (2 eq.) -
Solvent (e.g., Acetic Acid)

Dibromination

Methyl 6-amino-3,5-dibromopicolinate
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Caption: Proposed synthesis of Methyl 6-amino-3,5-dibromopicolinate.
Experimental Protocol (Hypothetical):
o Materials: Methyl 6-aminopicolinate, Bromine, Acetic Acid.
e Procedure:

o Dissolve Methyl 6-aminopicolinate (1.0 eq.) in glacial acetic acid in a round-bottom flask
equipped with a magnetic stirrer and a dropping funnel.

o Cool the solution in an ice bath.

o Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid to the cooled solution with
constant stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

o Filter the precipitate, wash with cold water, and then with a saturated solution of sodium
thiosulfate to remove any unreacted bromine.

o Dry the crude product under vacuum.

o Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture)
to afford pure Methyl 6-amino-3,5-dibromopicolinate.

Derivatives of Methyl 6-amino-3,5-dibromopicolinate

The two bromine atoms on the pyridine ring of Methyl 6-amino-3,5-dibromopicolinate are key
functional handles for the synthesis of a wide range of derivatives, primarily through palladium-
catalyzed cross-coupling reactions.
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Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between
the brominated picolinate core and various aryl or heteroaryl boronic acids or esters. This
reaction allows for the introduction of diverse substituents at the 3- and 5-positions of the
pyridine ring.

4 Reactants h

Methyl 6-amino-3,5-dibromopicolinate
Suzuki Coupling
Aryl/Heteroaryl Boronic Acid . S o
(R-B(OH)2) 3,5-Di(aryl/heteroaryl)-6-aminopicolinate Derivative

G J

-
-
-
-
-
-
-
-
-

Reaction Conditions

Click to download full resolution via product page
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

» Materials: Methyl 6-amino-3,5-dibromopicolinate, Arylboronic acid, Palladium catalyst
(e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., potassium carbonate), Solvent
(e.g., 1,4-dioxane/water mixture).

e Procedure:

o To a degassed mixture of Methyl 6-amino-3,5-dibromopicolinate (1.0 eq.), the
corresponding arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.) in a Schlenk
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flask, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

o Add the palladium catalyst (e.g., 5 mol%) to the mixture.

o Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a
specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC
or LC-MS.

o After completion, cool the reaction mixture to room temperature and dilute with an organic
solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-
diaryl-6-aminopicolinate derivative.

Other Cross-Coupling Reactions

While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Sonogashira
(with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with
amines) can also be employed to further diversify the core structure.

Potential Applications in Drug Discovery

Aminopicolinate derivatives are known to exhibit a wide range of biological activities. While
specific data for derivatives of Methyl 6-amino-3,5-dibromopicolinate is limited, the core
scaffold is present in molecules investigated for various therapeutic areas.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The ability to
introduce diverse aryl and heteroaryl groups at the 3- and 5-positions allows for the exploration
of the chemical space around the ATP-binding site of various kinases. For instance, certain
substituted aminopyridines have shown inhibitory activity against kinases involved in cancer
cell proliferation and inflammation.
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Caption: Inhibition of a kinase signaling pathway.

Anti-cancer Agents

The development of novel anti-cancer agents often involves the synthesis of heterocyclic
compounds that can interact with various biological targets in cancer cells. The structural
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diversity achievable from Methyl 6-amino-3,5-dibromopicolinate makes it a valuable platform
for the discovery of new anti-proliferative agents.

Quantitative Data Summary

Due to the limited availability of published data specifically on derivatives of Methyl 6-amino-
3,5-dibromopicolinate, a comprehensive table of quantitative data is not feasible at this time.
Researchers are encouraged to generate and publish such data to enrich the scientific
literature. Representative yields for analogous Suzuki-Miyaura reactions on di-brominated
pyridine systems typically range from 40% to 80%, depending on the nature of the boronic acid
and the reaction conditions. Similarly, ICso values for bioactive aminopicolinate derivatives can
vary widely from nanomolar to micromolar concentrations depending on the biological target
and the specific substituents.

Conclusion

Methyl 6-amino-3,5-dibromopicolinate is a promising, yet underexplored, building block for
the synthesis of complex heterocyclic molecules. Its di-bromo substitution provides a gateway
to a vast chemical space through various cross-coupling reactions. This technical guide has
outlined its fundamental properties, a plausible synthetic route, and the potential for generating
diverse derivatives with applications in drug discovery, particularly in the fields of kinase
inhibition and oncology. Further research into the synthesis and biological evaluation of
derivatives of this versatile scaffold is highly encouraged to unlock its full potential in the
development of novel therapeutic agents.

 To cite this document: BenchChem. [Methyl 6-amino-3,5-dibromopicolinate and its
derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052669#methyl-6-amino-3-5-dibromopicolinate-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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